The compound's IUPAC name is 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol, with a molecular formula of and a molecular weight of 265.37 g/mol. It has been documented in various chemical databases including PubChem and BenchChem . The presence of a fluorine atom and a hydroxyl group enhances its pharmacological properties, making it a subject of interest in neuropharmacology and medicinal chemistry.
The synthesis of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves several key steps:
The detailed optimization of each step is crucial to ensure high yield and purity of the final product. Techniques such as chromatography may be employed to purify intermediates throughout the synthesis process.
The molecular structure of 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol can be analyzed as follows:
The canonical SMILES representation of this compound is CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F
, which provides insight into its three-dimensional conformation and electronic properties.
Chemical reactions involving 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically include:
These reactions are critical for evaluating the compound's potential therapeutic effects and safety profiles .
The mechanism of action for 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol primarily involves:
Research has shown that activation of the 5-HT1A receptor can lead to significant reductions in pain behaviors in animal models, indicating its potential utility as an analgesic agent .
These properties are essential for determining the appropriate handling and storage conditions for this compound.
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol has several significant applications:
The stereoselective construction of the tetralin core in compounds like 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol demands precise chiral control, particularly at the C7 position bearing the dipropylamino group. Asymmetric hydrogenation of substituted naphthalenes using chiral catalysts (e.g., BINAP-Ru complexes) represents a key route to access enantiomerically enriched 5,6,7,8-tetrahydronaphthalen-1-ol scaffolds [3] [6]. The phenolic -OH group at C1 provides a handle for regioselective protection (e.g., silylation) prior to introducing chirality. Alternatively, enzymatic resolution of racemic trans-7-amino-5,6,7,8-tetrahydronaphthalen-1-ol derivatives using lipases or esterases offers moderate enantiomeric excess (ee >85%) but requires optimization for scale-up. Palladium-catalyzed asymmetric allylic amination enables direct installation of chiral dipropylamino groups, though fluorine at C4 necessitates careful ligand selection to avoid β-elimination [4]. The rigid tetrahydronaphthalene structure (CAS 529-35-1) imposes significant steric constraints during nucleophilic addition, favoring trans-diastereomers when cyclization occurs under kinetic control [3].
Table 1: Key Physicochemical Properties of 5,6,7,8-Tetrahydronaphthalen-1-ol Core
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₂O | Core structure without substituents |
Melting Point | 69-71°C | Lit. [3] [6] |
Boiling Point | 264-265°C | At 705 mm Hg [3] |
pKa | 10.28 | 25°C [3] |
Solubility in CHCl₃ | Slightly soluble | [3] |
Chiral Stability | Prone to racemization at C7 | In protic solvents [4] |
The introduction of fluorine at C4 profoundly influences both electronic distribution and conformational preferences. Electrophilic fluorination (e.g., Selectfluor®) of 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol precursors favors C4 due to the ortho-directing effect of the phenolic -OH group and para-activation by the tertiary amine [4]. Density functional theory (DFT) calculations indicate fluorine’s -I effect reduces electron density at adjacent positions, suppressing unwanted side reactions during Bischler-Napieralski cyclization. The 4-fluoro substituent also imposes a 1,3-diaxial-like interaction with the C7 dipropylamino group in certain conformers, stabilizing the equatorial amine configuration and enhancing trans-diastereoselectivity (dr >8:1) during hydrogenation [6]. Fluorine’s small atomic radius minimizes steric perturbation while its strong C-F bond enhances metabolic stability—critical for bioactive molecules. Comparative studies of fluorinated vs. non-fluorinated analogs show altered crystal packing, evidenced by melting point elevations of 15-20°C relative to non-fluorinated counterparts [3] [6].
Table 2: Impact of C4 Fluorination on Tetralin Derivatives
Parameter | 4-Fluoro Derivative | Non-Fluorinated Analog |
---|---|---|
Cyclization Regioselectivity | C4/C2 ratio >20:1 | C4/C2 ratio ~3:1 |
trans:cis Diastereomer Ratio | 8:1 | 5:1 |
Melting Point Elevation | +15-20°C | Baseline |
Electron Density at C1 (OH) | Reduced (δ+ increase) | Higher |
Oxidative Stability (t₁/₂) | 120 min | 45 min |
The dipropylamino moiety at C7 governs solubility, membrane permeability, and metabolic resistance. N-Alkylation of 7-amino-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol under reductive conditions (NaBH₄, aldehydes) yields secondary amines with suboptimal pharmacokinetics. Quaternary center formation via nucleophilic displacement of C7-activated intermediates (e.g., mesylates) with dipropylamine achieves >95% conversion in aprotic solvents (DMF, 80°C), but competes with E2 elimination in the presence of C4 fluorine [4] [6]. Introducing the dipropylamino group prior to tetralin ring closure mitigates this, using N,N-dipropyl-4-(3-haloaryl)butan-1-amine precursors. The propyl chain length balances lipophilicity (clogP ~3.2) and solubility (>50 µg/mL in buffer pH 7.4)—shorter chains (dimethyl) reduce logD but increase basicity (pKa >10), limiting tissue penetration, while longer chains (dibutyl) exacerbate phospholipidosis [2]. Prodrug approaches (e.g., phosphonamidates of the phenolic OH) temporarily mask polarity without altering the amine’s properties [6].
Table 3: Amino Group Modifications and Properties
Amino Group | logD (pH 7.4) | Solubility (µg/mL) | Metabolic Clearance (mL/min/kg) |
---|---|---|---|
Dipropylamino | 3.2 | 52 | 15.2 |
Dimethylamino | 2.1 | 210 | 32.8 |
Dibutylamino | 4.0 | 8 | 9.5 |
Pyrrolidino | 2.8 | 68 | 12.7 |
Solution-Phase Synthesis leverages traditional stepwise reactions for 7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol. Key steps include: Friedel-Crafts acylation of p-fluorophenol with 4-chlorobutyryl chloride, followed by Bischler-Napieralski cyclization and enantioselective reduction (e.g., CBS catalyst) to establish the C7 stereocenter. N-Dialkylation uses propyl iodide under phase-transfer conditions (trioctylmethylammonium chloride). Yields range from 12-18% over 6 steps, with chromatographic purification needed after each step [3] [6].
Solid-Phase Synthesis employs resin-bound intermediates to streamline purification. Starting with Wang resin-linked fluoroaryl hydroxides, Mitsunobu coupling installs 4-bromobutan-1-amine derivatives. After cyclization via Pd-catalyzed C-N coupling, the dipropylamino group is introduced via reductive amination on-resin. Cleavage with TFA/H₂O yields crude product in 32% overall yield but with lower enantiopurity (ee 78% vs. >99% in solution-phase) due to racemization during prolonged resin handling [6].
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 12-18% | 28-32% |
Enantiomeric Excess (ee) | >99% | 75-80% |
Purification Steps | 6 (chromatography) | 1 (after cleavage) |
Scalability | >1 kg demonstrated | <100 g |
Cost per Gram (USD) | $1,163 (100g scale) [6] | $2,124 (100g scale) [6] |
Solid-phase routes offer throughput advantages for library synthesis despite cost and ee limitations, while solution-phase remains optimal for bulk production of enantiopure material [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7